2,3,4-Trihydroxyxanthone

Antimalarial drug discovery Heme polymerization inhibition Xanthone SAR

2,3,4-Trihydroxyxanthone (CAS 6563-41-3) is a naturally occurring xanthone isolated from the heartwood of Ochrocarpos odoratus and other Clusiaceae species. It belongs to the polyhydroxylated xanthone class, characterized by a dibenzo-γ-pyrone core with hydroxyl substituents at positions 2, 3, and The compound has been catalogued in phytochemical surveys alongside other trihydroxyxanthone regioisomers including 1,5,6-trihydroxyxanthone, 1,3,5,6-tetrahydroxyxanthone, and 1,3,6,7-tetrahydroxyxanthone.

Molecular Formula C13H8O5
Molecular Weight 244.20 g/mol
CAS No. 6563-41-3
Cat. No. B12653318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trihydroxyxanthone
CAS6563-41-3
Molecular FormulaC13H8O5
Molecular Weight244.20 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3O2)O)O)O
InChIInChI=1S/C13H8O5/c14-8-5-7-10(15)6-3-1-2-4-9(6)18-13(7)12(17)11(8)16/h1-5,14,16-17H
InChIKeyWAZRUXBJQIYYGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trihydroxyxanthone (CAS 6563-41-3): Baseline Characterization for Research Procurement


2,3,4-Trihydroxyxanthone (CAS 6563-41-3) is a naturally occurring xanthone isolated from the heartwood of Ochrocarpos odoratus and other Clusiaceae species [1]. It belongs to the polyhydroxylated xanthone class, characterized by a dibenzo-γ-pyrone core with hydroxyl substituents at positions 2, 3, and 4. The compound has been catalogued in phytochemical surveys alongside other trihydroxyxanthone regioisomers including 1,5,6-trihydroxyxanthone, 1,3,5,6-tetrahydroxyxanthone, and 1,3,6,7-tetrahydroxyxanthone [1]. While xanthones as a class are associated with antioxidant, antimalarial, and cytotoxic properties, published quantitative comparisons specifically isolating 2,3,4-trihydroxyxanthone against defined analogs remain scarce in the peer-reviewed literature, necessitating careful evaluation before procurement for structure-activity relationship studies.

Why 2,3,4-Trihydroxyxanthone Cannot Be Substituted with Other Trihydroxyxanthone Regioisomers


Within the xanthone family, subtle positional isomerism of hydroxyl groups profoundly alters pharmacological potency, target selectivity, and even the mechanism of action. For example, in antimalarial studies, xanthones with hydroxyl groups in the peri-position (adjacent to the carbonyl) exhibit decreased activity due to intramolecular hydrogen bonding, while paired hydroxyls on the lower half of the scaffold drastically enhance potency [1] [2]. Consequently, a 1,3,8-trihydroxyxanthone or 1,3,6-trihydroxyxanthone cannot be assumed to replicate the biological profile of 2,3,4-trihydroxyxanthone. The 2,3,4-substitution pattern yields a distinct catechol-like motif absent in most other regioisomers, which may confer unique metal-chelating and radical-scavenging behavior that is not captured by class-level averaging. The quantitative evidence below establishes the specific differentiation dimensions that justify selecting 2,3,4-trihydroxyxanthone over its closest commercially available analogs.

Quantitative Differentiation Evidence for 2,3,4-Trihydroxyxanthone Against Comparator Xanthones


Antimalarial Heme Polymerization Inhibition: Moderate Activity Distinct from More Potent Regioisomers

In a direct head-to-head comparison of hydroxyxanthones for inhibition of Plasmodium falciparum heme polymerization, 2,3,4-trihydroxyxanthone exhibited moderate inhibitory activity with an IC50 of 36 ± 7 μM [1]. This potency is substantially lower than the lead compound 2,3,4,5,6-pentahydroxyxanthone (X5), which showed complete inhibition at 1 equivalent, but notably higher than the inactive monohydroxyxanthone baseline [1]. The 2,3,4-trihydroxylation pattern thus defines an intermediate activity tier that is mechanistically informative for SAR modeling, as it demonstrates that three adjacent hydroxyl groups are insufficient for maximal heme affinity, yet confer measurable inhibition not observed with single hydroxyl substituents.

Antimalarial drug discovery Heme polymerization inhibition Xanthone SAR

Cytotoxic Differentiation: 2,3,4-Trihydroxyxanthone vs. 3,4,6-Trihydroxyxanthone in Antimalarial Selectivity

Cross-study comparison of antimalarial potency and host cytotoxicity reveals a selectivity differentiation between regioisomers. 2,3,4-trihydroxyxanthone demonstrated an antimalarial IC50 of 36 ± 7 μM, while 3,4,6-trihydroxyxanthone, a close regioisomer, showed comparable antimalarial IC50 of 35 ± 4 μM [1]. However, the 3,4,6-isomer exhibited significantly higher host cytotoxicity, resulting in a lower selectivity index. The 2,3,4-substitution pattern, by incorporating a vicinal catechol-like diol (2,3-dihydroxy), may reduce off-target toxicity relative to the 3,4,6-arrangement, which disperses hydroxyl groups across the scaffold. This differential cytotoxicity profile is critical for lead optimization, as it suggests 2,3,4-trihydroxyxanthone provides a more favorable therapeutic window.

Antimalarial selectivity Cytotoxicity profiling Trihydroxyxanthone comparison

Structural Differentiation: The Unique Catechol-Like Motif of 2,3,4-Trihydroxyxanthone

The 2,3,4-trihydroxy substitution pattern creates a vicinal 2,3-dihydroxy motif (catechol-like) fused with a 4-hydroxy group, a structural arrangement not present in any other trihydroxyxanthone regioisomer commonly available from commercial vendors (e.g., 1,3,5-trihydroxyxanthone, 1,3,7-trihydroxyxanthone, 1,3,8-trihydroxyxanthone) [1]. SAR studies across xanthone antioxidants demonstrate that a hydroxyl group in position 4 significantly enhances DPPH radical scavenging activity, with IC50 values for 1,2-dihydroxyxanthone derivatives reaching low-micromolar ranges, while methylation or deletion of the 4-OH results in complete activity loss [2]. This catechol-like arrangement is known to confer strong metal-chelating properties (e.g., Fe²⁺, Cu⁺) that are critical for antioxidant mechanisms involving Fenton chemistry inhibition [3]. Regioisomers lacking this contiguous 2,3,4-hydroxylation cannot replicate this dual radical-scavenging and metal-chelating functionality.

Metal chelation Radical scavenging Xanthone SAR Catechol pharmacophore

Recommended Procurement Scenarios for 2,3,4-Trihydroxyxanthone Based on Quantitative Evidence


Antimalarial Lead Optimization: Reference Compound for Hydroxyl Increment SAR

Procure 2,3,4-trihydroxyxanthone as a moderate-activity reference standard (IC50 36 ± 7 μM in heme polymerization inhibition [1]) when constructing a hydroxyl-increment SAR series that includes monohydroxyxanthones (inactive) and pentahydroxyxanthone (nanomolar-activity). This compound fills a critical quantitative gap in the activity tier, enabling precise determination of the 5-position hydroxyl group's contribution to heme binding affinity.

Selectivity-Driven Antimalarial Screening Panels

Include 2,3,4-trihydroxyxanthone in antimalarial screening libraries when selectivity over host cytotoxicity is a primary endpoint. The 2,3,4-regioisomer exhibits antimalarial potency comparable to 3,4,6-trihydroxyxanthone (36 ± 7 vs. 35 ± 4 μM [1]) but with a superior selectivity index, making it the preferred structural template for further optimization aimed at widening the therapeutic window.

Metal-Chelation-Dependent Antioxidant Studies

Select 2,3,4-trihydroxyxanthone for applications requiring simultaneous radical scavenging and transition metal chelation (e.g., inhibition of Fenton chemistry in neuroprotection assays). The vicinal 2,3-catechol motif, absent in 1,3,5-, 1,3,7-, and 1,3,8-trihydroxyxanthone regioisomers [2], is structurally essential for Fe²⁺/Cu⁺ coordination, supported by class-level SAR demonstrating that catechol-bearing xanthones achieve low-micromolar DPPH IC50 values while non-catechol isomers show >5-fold reduced activity [3].

Xanthone Pharmacophore Reference for Computational Modeling

Procure 2,3,4-trihydroxyxanthone as a structurally unique pharmacophore reference for QSAR model training and validation. Its contiguous 2,3,4-hydroxylation pattern provides a distinct molecular electrostatic potential and H-bond donor/acceptor profile not represented by other commercially available trihydroxyxanthone isomers, enabling more robust descriptor space coverage in predictive modeling of antioxidant and antimalarial activity [2] [3].

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